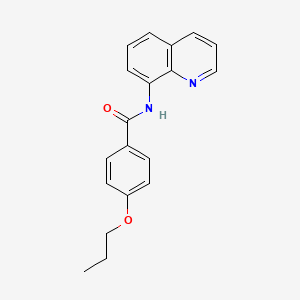

4-propoxy-N-quinolin-8-ylbenzamide

Description

Contextualization within Nitrogen-Heterocyclic Medicinal Chemistry

Nitrogen-containing heterocycles are cornerstones of medicinal chemistry, forming the core of a significant percentage of all pharmaceuticals. frontiersin.orgnih.gov Their prevalence stems from their ability to engage in various interactions with biological targets, such as hydrogen bonding, and their structural diversity allows for fine-tuning of pharmacological and pharmacokinetic properties. nih.gov

The quinoline (B57606) scaffold, a fused bicyclic system of benzene (B151609) and a pyridine (B92270) ring, is recognized as a "privileged structure" in drug discovery. nih.govtandfonline.com This designation is due to its frequent appearance in bioactive compounds with a wide array of pharmacological activities. nih.govnih.gov Functionalization at different positions on the quinoline ring can lead to derivatives with vastly different therapeutic applications. frontiersin.org

Historically, quinoline derivatives have been pivotal in the fight against malaria, with quinine (B1679958) and chloroquine (B1663885) being landmark examples. Modern research has expanded their utility, revealing potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties in various quinoline-based molecules. nih.govbenthamdirect.com There are currently numerous quinoline-based anticancer drugs under clinical investigation, targeting enzymes like topoisomerases and kinases. tandfonline.com This versatility makes the quinoline moiety an attractive starting point for the design of new therapeutic agents. frontiersin.orgnih.gov

Table 1: Selected Biological Activities of Quinoline Derivatives

| Activity | Example Compound Class/Drug | Therapeutic Area |

|---|---|---|

| Antimalarial | Quinine, Chloroquine, Ferroquine | Infectious Disease |

| Anticancer | Camptothecin, Dactolisib, Pelitinib | Oncology |

| Antibacterial | Fluoroquinolones (e.g., Ciprofloxacin) | Infectious Disease |

| Anti-inflammatory | Various experimental derivatives | Inflammatory Disorders |

| Antiviral | Various experimental derivatives | Infectious Disease |

The benzamide (B126) functional group is another exceptionally common motif in pharmaceuticals. researchgate.net Its structural simplicity and stability, combined with its ability to act as a hydrogen bond donor and acceptor, make it a valuable component in drug design. researchgate.net Benzamide derivatives have been successfully developed for a multitude of therapeutic purposes. researchgate.netresearchgate.net

These compounds are known to exhibit a wide range of biological effects, including anticancer, anti-inflammatory, antimicrobial, and antipsychotic activities. researchgate.netajchem-a.com For example, some substituted benzamides act as dopamine (B1211576) D2 receptor antagonists and are used to treat schizophrenia, while others have been optimized as potent tubulin inhibitors for cancer therapy. acs.org The position and nature of substituents on the benzamide ring are critical in determining the specific pharmacological profile of the molecule. acs.orgacs.org

Table 2: Therapeutic Applications of Benzamide Derivatives

| Therapeutic Area | Mechanism/Target (Example) | Example Drug Class |

|---|---|---|

| Oncology | Tubulin Inhibition, Kinase Inhibition | Antineoplastics |

| Psychiatry | Dopamine D2/D3 Receptor Antagonism | Atypical Antipsychotics |

| Gastroenterology | Antiemetic, Prokinetic | Dopamine Antagonists |

| Infectious Disease | Enzyme Inhibition (e.g., QcrB) | Antimicrobials |

| Inflammation | Leukotriene Antagonism | Anti-inflammatory agents |

Emergence of Quinoline-Benzamide Conjugates as Pharmacologically Active Compounds

The rationale for creating hybrid molecules that combine the quinoline and benzamide scaffolds is compelling. nih.gov This molecular hybridization approach aims to produce compounds that may exhibit synergistic or novel activities, potentially interacting with multiple biological targets or possessing improved pharmacokinetic profiles. researchgate.net By linking these two pharmacologically privileged fragments, researchers can explore a vast chemical space for new drug candidates. nih.govbohrium.com

Hypothesized Therapeutic Relevance of the 4-Propoxy-N-quinolin-8-ylbenzamide Framework

While specific research on 4-propoxy-N-quinolin-8-ylbenzamide is not extensively published, its therapeutic potential can be hypothesized based on the known structure-activity relationships (SAR) of its components and related analogs.

The core structure, N-quinolin-8-ylbenzamide, has been a subject of investigation. The 8-aminoquinoline (B160924) portion is a well-known chelating agent and a key component in several antimalarial drugs. Its linkage to a benzamide creates a scaffold that has been explored for various targets.

The substitution pattern on the benzamide ring is critical for activity. The para (4-position) substitution is a common strategy in drug design. The introduction of a propoxy group (-O-CH₂CH₂CH₃) at this position is expected to influence the molecule's properties in several ways. The propoxy group is an alkoxy group, which, like the more common methoxy (B1213986) group, can impact ligand-target binding, physicochemical properties, and metabolic stability. nih.gov Specifically, the propoxy group increases the lipophilicity (fat-solubility) of the molecule compared to a hydroxyl or methoxy group. This can enhance membrane permeability and alter how the drug is distributed and metabolized in the body. nih.gov Furthermore, the oxygen atom can act as a hydrogen bond acceptor, potentially forming key interactions with a biological target. ashp.org

Therefore, it is hypothesized that the 4-propoxy-N-quinolin-8-ylbenzamide framework could be a scaffold for developing agents where the quinoline moiety directs the molecule to specific biological systems (e.g., cancer cells or microbes) and the 4-propoxybenzamide (B2960764) portion fine-tunes the binding affinity and pharmacokinetic properties. Potential therapeutic areas could include oncology, infectious diseases, or inflammatory conditions, reflecting the broad activities of its parent scaffolds. Further synthesis and biological evaluation are required to validate these hypotheses.

Structure

3D Structure

Properties

Molecular Formula |

C19H18N2O2 |

|---|---|

Molecular Weight |

306.4 g/mol |

IUPAC Name |

4-propoxy-N-quinolin-8-ylbenzamide |

InChI |

InChI=1S/C19H18N2O2/c1-2-13-23-16-10-8-15(9-11-16)19(22)21-17-7-3-5-14-6-4-12-20-18(14)17/h3-12H,2,13H2,1H3,(H,21,22) |

InChI Key |

JUTYZDWAZNGXDI-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2N=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Propoxy N Quinolin 8 Ylbenzamide and Analogous Structures

Retrosynthetic Strategies for the 4-Propoxy-N-quinolin-8-ylbenzamide Core

The primary retrosynthetic disconnection for 4-propoxy-N-quinolin-8-ylbenzamide logically occurs at the amide bond. This bond is the linchpin of the entire structure, and its formation is a key focus of the synthetic strategy. This disconnection yields two primary synthons: the nucleophilic quinolin-8-amine and an electrophilic 4-propoxybenzoyl derivative.

This retrosynthetic analysis suggests a convergent synthesis, where the two key fragments are prepared separately and then coupled in a final step. This approach allows for flexibility in the synthesis of analogs, as modifications to either the quinoline (B57606) or the benzoyl portion can be made independently before the final coupling reaction.

Formation of the Benzamide (B126) Linkage

The formation of the benzamide linkage is the cornerstone of the synthesis of 4-propoxy-N-quinolin-8-ylbenzamide. This transformation involves the reaction of a quinolin-8-amine precursor with a suitably activated 4-propoxybenzoic acid derivative.

Amide Coupling Reactions with Quinolin-8-amine Precursors

Quinolin-8-amine, a pale yellow solid, serves as the nitrogen-containing component in the amide bond formation. wikipedia.org Its amine functional group is readily available for acylation reactions to form amides. wikipedia.org The reaction typically involves the coupling of quinolin-8-amine with an activated carboxylic acid, most commonly a benzoyl chloride. This is a standard and widely used method for creating amide bonds.

The nitrogen atom of the amino group in quinolin-8-amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. This is followed by the elimination of a chloride ion and a proton to yield the stable amide product. The 8-aminoquinoline (B160924) moiety is not just a passive component; it can act as a bidentate directing group in subsequent C-H activation reactions, a feature that has made it prominent in modern synthetic chemistry. mdpi.comnih.gov

Optimization of Reaction Conditions and Yields

While the fundamental amide coupling reaction is straightforward, optimizing the conditions is crucial for achieving high yields and purity. Key parameters that are often adjusted include the solvent, temperature, and the presence of a base.

A variety of solvents can be employed, with dichloromethane (B109758) and N,N-dimethylformamide (DMF) being common choices. The reaction temperature can range from room temperature to elevated temperatures, depending on the reactivity of the specific substrates. researchgate.net The addition of a tertiary amine base, such as triethylamine (B128534) or diisopropylethylamine, is often necessary to scavenge the hydrogen chloride byproduct generated during the reaction, thus driving the equilibrium towards the product.

For challenging coupling reactions, or to improve yields, various coupling reagents can be utilized. These reagents activate the carboxylic acid in situ, facilitating the reaction with the amine.

| Coupling Reagent | Typical Solvent | Additive | General Yields |

| Thionyl Chloride | Toluene | - | High |

| Oxalyl Chloride | Dichloromethane | DMF (catalytic) | High |

| EDC/HOBt | Dichloromethane/DMF | - | Good to High |

| HATU | DMF | Base (e.g., DIPEA) | High |

This table presents common conditions for amide coupling reactions analogous to the formation of 4-propoxy-N-quinolin-8-ylbenzamide.

Synthesis of the 4-Substituted Benzoyl Chloride/Acid Moiety

Introduction of the Propoxy Group onto the Benzene (B151609) Ring

The 4-propoxybenzoic acid is typically synthesized from 4-hydroxybenzoic acid. ontosight.ai This transformation is an example of a Williamson ether synthesis, where the phenoxide ion of 4-hydroxybenzoic acid reacts with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) in the presence of a base. ontosight.ai The base, such as potassium carbonate or sodium hydroxide, deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide, which then displaces the halide from the propylating agent.

An alternative approach involves the oxidation of 4-phenoxyacetophenone, which can be synthesized via the reaction of phenol (B47542) with p-chlorobenzoic acid. chemicalbook.com

Preparation of Variously Substituted Benzoic Acid Derivatives

The preparation of the activated benzoyl chloride from the corresponding benzoic acid is a standard and efficient process. Several common chlorinating agents can be used for this purpose. wikipedia.org Refluxing the substituted benzoic acid in thionyl chloride is a frequently employed method. researchgate.net Alternatively, oxalyl chloride in the presence of a catalytic amount of DMF in a solvent like dichloromethane can also be used. researchgate.net For industrial-scale synthesis, the chlorination of the corresponding benzaldehyde (B42025) can be an effective route. google.com

The choice of chlorinating agent can depend on the scale of the reaction and the presence of other functional groups in the molecule.

| Chlorinating Agent | Typical Conditions | Byproducts |

| Thionyl Chloride (SOCl₂) | Reflux | SO₂, HCl (gaseous) |

| Oxalyl Chloride ((COCl)₂) | Room Temperature, cat. DMF | CO, CO₂, HCl (gaseous) |

| Phosphorus Pentachloride (PCl₅) | Varies | POCl₃, HCl |

This table summarizes common reagents for the conversion of benzoic acids to benzoyl chlorides.

Synthesis and Functionalization of the Quinoline Moiety

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry and materials science. ias.ac.inresearchgate.net Its synthesis has been a subject of extensive research for over a century, leading to a rich collection of named reactions and innovative catalytic methods. iipseries.orgjptcp.com

Classical Quinoline Annulation Methods

Several classical methods, many named after their discoverers, form the bedrock of quinoline synthesis. These reactions typically involve the condensation and cyclization of anilines with various carbonyl compounds or their derivatives. jptcp.comorganicreactions.org

Skraup Synthesis: This is one of the oldest and most direct methods for quinoline synthesis. wikipedia.orgpharmaguideline.com It involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orguop.edu.pk The reaction can be highly exothermic and is often moderated by the addition of ferrous sulfate. uop.edu.pk The mechanism proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to the quinoline ring. uop.edu.pkwordpress.com

Doebner-Miller Reaction: A modification of the Skraup synthesis, the Doebner-Miller reaction utilizes α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst. wikipedia.orgsynarchive.com This method allows for the synthesis of a wider variety of substituted quinolines. wikipedia.orgresearchgate.net The reaction is believed to proceed through a conjugate addition, followed by cyclization and oxidation. youtube.com

Friedländer Synthesis: This method involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group (a ketone or aldehyde). wikipedia.orgjk-sci.com The reaction can be catalyzed by either acids or bases and is valued for its operational simplicity and the ready availability of starting materials. organicreactions.orgjk-sci.com Recent advancements have explored more environmentally friendly conditions, such as using water as a solvent. organic-chemistry.org

Conrad-Limpach Synthesis: This reaction produces 4-hydroxyquinolines (which often exist as the tautomeric 4-quinolones) from the condensation of anilines with β-ketoesters. wikipedia.orgsynarchive.com The reaction conditions, particularly temperature, can influence the regioselectivity, leading to either the 4-quinolone (kinetic product) or the 2-quinolone (thermodynamic product, via the Knorr synthesis). wikipedia.orgquimicaorganica.org

Gould-Jacobs Reaction: This method is particularly useful for synthesizing 4-hydroxyquinolines and their derivatives. wikipedia.orgmdpi.com It begins with the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization. wikipedia.orgjasco.ro Microwave irradiation has been shown to significantly reduce reaction times and improve yields. jasco.roresearchgate.net

Camps Cyclization: The Camps reaction involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base to form a mixture of 2-hydroxy- and 4-hydroxyquinolines. wikipedia.orgwikipedia.org The regioselectivity of the cyclization depends on the structure of the starting material and the reaction conditions. wikipedia.orgresearchgate.net

Niementowski Quinoline Synthesis: In this reaction, anthranilic acids are condensed with ketones or aldehydes to yield γ-hydroxyquinoline derivatives. wikipedia.orgdrugfuture.com The high temperatures often required for this reaction have led to the development of various modifications to improve its practicality. wikipedia.org

| Classical Method | Reactants | Product Type | Key Features |

| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Quinolines | Direct, can be vigorous. wikipedia.orguop.edu.pk |

| Doebner-Miller | Aniline, α,β-Unsaturated Carbonyl | Substituted Quinolines | More versatile than Skraup. wikipedia.orgslideshare.net |

| Friedländer | 2-Aminobenzaldehyde/Ketone, Ketone/Aldehyde | Substituted Quinolines | Operationally simple. wikipedia.orgjk-sci.com |

| Conrad-Limpach | Aniline, β-Ketoester | 4-Hydroxyquinolines | Temperature-dependent regioselectivity. wikipedia.orgsynarchive.com |

| Gould-Jacobs | Aniline, Alkoxymethylenemalonate | 4-Hydroxyquinolines | Useful for 4-hydroxy derivatives. wikipedia.orgmdpi.com |

| Camps Cyclization | o-Acylaminoacetophenone | Hydroxyquinolines | Base-catalyzed intramolecular cyclization. wikipedia.orgwikipedia.org |

| Niementowski | Anthranilic Acid, Ketone/Aldehyde | γ-Hydroxyquinolines | Often requires high temperatures. wikipedia.orgdrugfuture.com |

Modern Catalytic Approaches for Quinoline Synthesis

While classical methods are robust, modern organic synthesis has seen a shift towards more efficient and environmentally benign catalytic approaches. ias.ac.innih.gov Transition-metal catalysis, in particular, has emerged as a powerful tool for the construction of complex heterocyclic systems like quinolines. ias.ac.infrontiersin.org These methods often proceed under milder conditions and offer greater control over regioselectivity. ias.ac.in

Transition Metal Catalysis: A variety of transition metals, including palladium, copper, rhodium, ruthenium, and iridium, have been employed to catalyze the synthesis of quinolines. ias.ac.inacs.org These reactions can involve various mechanisms, such as C-H activation, cross-coupling reactions, and cycloadditions. ias.ac.in For instance, copper-catalyzed one-pot syntheses have been developed from anilines and aldehydes, proceeding through C-H functionalization. ias.ac.in

N-Heterocyclic Carbene (NHC) Catalysis: N-Heterocyclic carbenes have gained prominence as versatile organocatalysts. In the context of quinoline synthesis, NHCs have been used to promote reactions such as the annulation of o-azidoaryl aldehydes with enals.

Selective Derivatization at the 8-Position of Quinoline

To synthesize the target molecule, 4-propoxy-N-quinolin-8-ylbenzamide, the quinoline ring must be functionalized with an amino group at the 8-position. This can be achieved either by starting with a pre-functionalized aniline in one of the classical syntheses or by direct functionalization of the quinoline core.

The synthesis of 8-aminoquinoline, a crucial intermediate, can be accomplished through several routes. The classical approach involves the nitration of quinoline, which yields a mixture of 5-nitro- and 8-nitroquinoline (B147351). wikipedia.org These isomers are then separated, and the 8-nitroquinoline is subsequently reduced to 8-aminoquinoline. wikipedia.org

More modern approaches focus on the direct and selective C-H functionalization of the quinoline ring. The use of a directing group, such as an N-oxide, can facilitate the introduction of various functional groups at the C8 position. nih.govresearchgate.netresearchgate.net For example, palladium-catalyzed C-H arylation of quinoline N-oxides has been shown to proceed with high selectivity for the C8 position. nih.govacs.org While many palladium-catalyzed functionalizations of quinoline N-oxides are C2 selective, specific conditions can favor the C8 isomer. nih.gov Other transition metals, like rhodium and iridium, have also been utilized for C8-selective functionalizations. nih.gov

Once 8-aminoquinoline is obtained, the final step in the synthesis of 4-propoxy-N-quinolin-8-ylbenzamide is the formation of an amide bond with 4-propoxybenzoic acid or its activated derivative (e.g., acyl chloride). This is a standard transformation in organic synthesis.

Structure Activity Relationship Sar Studies of 4 Propoxy N Quinolin 8 Ylbenzamide Derivatives

Investigation of the Propoxy Group's Conformational and Electronic Contribution to Activity

The propoxy group at the 4-position of the benzamide (B126) ring plays a critical role in the molecular interactions of 4-propoxy-N-quinolin-8-ylbenzamide derivatives. Its contribution to biological activity is a function of both its conformational flexibility and its electronic nature.

From an electronic standpoint, the propoxy group is an electron-donating group through resonance, which can influence the electron density of the benzamide ring system. This, in turn, can affect the strength of interactions with the target, such as pi-stacking or cation-pi interactions. The ether oxygen of the propoxy group can also act as a hydrogen bond acceptor, providing an additional point of interaction with the biological target.

Modifications of the Quinolin-8-yl System and their Effects on Biological Outcomes

The quinolin-8-yl moiety is a well-established privileged scaffold in medicinal chemistry, known for its ability to interact with a variety of biological targets. mdpi.comnih.gov Modifications to this ring system have profound effects on the biological activity of N-quinolin-8-ylbenzamide derivatives.

Substituent Effects on the Quinoline (B57606) Ring (e.g., Halogenation, Alkyl, Methoxy)

The introduction of various substituents onto the quinoline ring can modulate the compound's physicochemical properties, such as lipophilicity, electronics, and steric profile, thereby influencing its biological activity.

For instance, in a series of quinoxaline (B1680401) urea (B33335) analogs, which share structural similarities with quinoline derivatives, the introduction of a trifluoromethyl (CF3) group, a strong electron-withdrawing group, at the meta-position of a related ring system led to an improvement in activity. nih.gov Conversely, replacing a chloro substituent with a methyl group resulted in a dramatic reduction in activity, highlighting the sensitive nature of substituent effects. nih.gov In another study on quinoxaline derivatives, it was observed that electron-releasing groups like methyl (CH3) and methoxy (B1213986) (OCH3) decreased the activity. mdpi.com

Halogenation of the quinoline ring is a common strategy to enhance biological activity. In a series of benzamides substituted with quinoline-linked 1,2,4-oxadiazole, dichloro-substituted quinoline derivatives were synthesized and evaluated for their fungicidal activities. mdpi.com The presence of these halogen atoms significantly influences the electronic properties and can lead to specific interactions with the target protein.

Influence of Quinoline Nitrogen Position on Molecular Recognition

The position of the nitrogen atom within the heterocyclic ring system is fundamental for molecular recognition. In the case of N-quinolin-8-ylbenzamide, the nitrogen at position 1 of the quinoline ring is crucial for its role as a bidentate directing group in various chemical reactions and is also a key interaction point with biological targets. researchgate.net The nitrogen atom can act as a hydrogen bond acceptor or coordinate with metal ions within an enzyme's active site.

Variations of the Benzamide Core and their Impact on Potency and Selectivity

The central benzamide core serves as a critical linker and a platform for substitution, and its modification is a key strategy for modulating the potency and selectivity of this class of compounds.

Substitution Patterns on the Benzene (B151609) Ring

The substitution pattern on the benzamide's benzene ring significantly influences biological activity by altering the electronic environment and steric hindrance. In a study of survivin inhibitors with an oxyquinoline scaffold, substitutions on the benzyl (B1604629) ring (analogous to the benzamide ring in the title compound) were found to be generally favorable for activity. plos.org For example, introducing a fluoro group increased activity in several cancer cell lines. plos.org

In a different series of choline (B1196258) kinase inhibitors, the point of attachment of a linker to an aminophenol ring (structurally related to the benzamide) had a significant impact on activity. nih.gov Compounds where the linker was attached via a nitrogen atom generally showed better enzyme inhibition. nih.gov

The following table illustrates the effect of substituents on the benzamide ring of a series of survivin inhibitors, demonstrating the impact on anti-proliferative activity.

| Compound | Substitution on Benzyl Ring | A375 IC₅₀ (µM) | M14 IC₅₀ (µM) | PC-3 IC₅₀ (µM) |

| UC-112 | H | 1.9 | 2.1 | 1.6 |

| 4a | 4-F | 1.5 | 1.8 | 0.7 |

| 4b | 4-Cl | 1.2 | 1.5 | 0.9 |

| 4c | 4-Br | 0.9 | 1.1 | 0.6 |

Data sourced from a study on survivin inhibitors. plos.org

Length and Nature of the Alkoxy Chain at the 4-Position

The length and nature of the alkoxy chain at the 4-position of the benzamide ring are critical determinants of lipophilicity and steric bulk, which in turn affect cell permeability and binding affinity.

In a study of 2-hydroxy-N-phenylbenzamide derivatives, it was observed that increasing the length of the alkoxy chain from methoxy to ethoxy and then to propoxy led to an increase in both anti-fungal and anti-bacterial activity. mdpi.com This suggests that a certain degree of lipophilicity is beneficial for the biological activity of this class of compounds.

The table below shows the impact of varying the alkoxy chain length on the antimicrobial activity of 2-hydroxy-N-phenylbenzamide derivatives.

| Compound | Alkoxy Group | Antimicrobial Activity |

| 3 | 2-OCH₃ | Low |

| 4 | 2-OC₂H₅ | Higher |

| 5 | 2-OC₃H₇ | Higher |

Data sourced from a study on 2-hydroxy-N-phenylbenzamide derivatives. mdpi.com

These findings underscore the importance of the alkoxy chain in optimizing the biological profile of benzamide derivatives. The propoxy group in 4-propoxy-N-quinolin-8-ylbenzamide likely represents a favorable balance of lipophilicity and conformational flexibility for certain biological targets.

Stereochemical Considerations in 4-propoxy-N-quinolin-8-ylbenzamide Analogs

Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets, which are inherently chiral. The three-dimensional arrangement of atoms in a molecule can significantly affect its pharmacological activity, a principle that is highly relevant for analogs of 4-propoxy-N-quinolin-8-ylbenzamide that may contain stereocenters.

The introduction of chiral centers into the 4-propoxy-N-quinolin-8-ylbenzamide scaffold can lead to stereoisomers (enantiomers or diastereomers) with potentially distinct biological activities. For instance, if a chiral center were introduced in the propoxy group, such as by branching the alkyl chain (e.g., a sec-butoxy or 2-methylpropoxy group), this would result in a pair of enantiomers. These enantiomers, while having identical physical and chemical properties in an achiral environment, can exhibit significant differences in their biological effects. This is because the chiral environment of a receptor or enzyme can lead to preferential binding of one enantiomer over the other.

While direct studies on the stereoisomers of 4-propoxy-N-quinolin-8-ylbenzamide analogs are not readily found, research on other chiral quinoline derivatives underscores the importance of stereochemistry. For example, in the development of analgesic agents, the stereoisomers of N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide (ohmefentanyl) displayed extreme differences in analgesic potency, with one isomer being thousands of times more active than another. nih.gov This highlights that the specific 3D orientation of functional groups is critical for optimal receptor interaction.

Similarly, if modifications to the quinoline or benzamide rings of 4-propoxy-N-quinolin-8-ylbenzamide were to introduce stereocenters, it would be imperative to separate and evaluate the individual stereoisomers. This is because one isomer may be responsible for the desired therapeutic activity, while the other could be inactive, less active, or even contribute to off-target effects. The synthesis of single enantiomers, often achieved through asymmetric synthesis or chiral resolution, is therefore a critical step in the optimization of chiral drug candidates.

Without specific experimental data on chiral analogs of 4-propoxy-N-quinolin-8-ylbenzamide, the precise impact of stereochemistry on its activity remains a matter of hypothesis. However, based on established principles of medicinal chemistry, it is a critical parameter that would require thorough investigation in the development of any new chiral derivatives within this chemical series.

Computational Approaches in SAR Elucidation (e.g., QSAR)

Computational methods are indispensable tools in modern drug discovery for elucidating structure-activity relationships. Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can provide valuable insights into the interactions of ligands with their targets, guiding the design of more potent and selective analogs.

For the N-quinolin-8-ylbenzamide scaffold, computational approaches can be instrumental in understanding the key molecular features that govern biological activity. Although a specific QSAR study for 4-propoxy-N-quinolin-8-ylbenzamide was not identified in the available literature, QSAR studies on other quinoline derivatives have been successfully applied. For instance, QSAR models have been developed for quinoline derivatives as inhibitors of various enzymes, demonstrating the utility of this approach in identifying key physicochemical properties correlated with activity. nih.govnih.gov

A hypothetical QSAR study on a series of 4-propoxy-N-quinolin-8-ylbenzamide analogs could involve the generation of a dataset of compounds with varying substituents on the quinoline and benzamide rings. For each compound, biological activity data would be correlated with calculated molecular descriptors, which can be categorized as:

Electronic Descriptors: Such as partial charges, dipole moment, and HOMO/LUMO energies, which describe the electronic properties of the molecule.

Steric Descriptors: Including molecular volume, surface area, and specific conformational descriptors, which relate to the size and shape of the molecule.

Hydrophobic Descriptors: Like the partition coefficient (logP) or molar refractivity, which quantify the lipophilicity of the compounds.

By employing statistical methods like multiple linear regression or partial least squares, a QSAR model can be generated to predict the activity of new, unsynthesized compounds.

Molecular docking is another powerful computational technique that could be applied to 4-propoxy-N-quinolin-8-ylbenzamide, provided a three-dimensional structure of its biological target is available. Docking simulations would predict the binding mode and affinity of the compound within the active site of the target protein. This can help to rationalize the observed SAR and guide the design of new analogs with improved binding interactions. For example, in a study on quinoline-8-sulfonamide (B86410) derivatives as pyruvate (B1213749) kinase M2 (PKM2) modulators, molecular docking and molecular dynamics were used to design and evaluate new compounds. nih.govresearchgate.net This approach could similarly be used to explore the binding of 4-propoxy-N-quinolin-8-ylbenzamide to its putative target, identifying key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-protein complex.

Molecular Mechanisms of Action for 4 Propoxy N Quinolin 8 Ylbenzamide and Its Derivatives

Enzyme Inhibition Profiles

The bioactivity of 4-propoxy-N-quinolin-8-ylbenzamide and its chemical relatives is significantly attributed to their ability to target and modulate the function of various enzymes critical for cell signaling, gene expression, and cellular defense mechanisms.

Targeting Protein Kinases

While specific inhibitory data for 4-propoxy-N-quinolin-8-ylbenzamide against a wide array of protein kinases is not extensively detailed in the public domain, the benzamide (B126) and quinoline (B57606) scaffolds are well-established pharmacophores in the design of kinase inhibitors. Derivatives of N-(thiophen-2-yl) benzamide, for instance, have been identified as potent inhibitors of the BRAFV600E mutant kinase, a key driver in certain cancers. mdpi.com This suggests that the benzamide core of 4-propoxy-N-quinolin-8-ylbenzamide could serve as a foundational structure for targeting kinases such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), c-MET, Src, RET, Casein Kinase 2 (CK2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Colony-Stimulating Factor 1 Receptor (CSF-1R). The quinoline moiety is also a common feature in many approved and investigational kinase inhibitors, often occupying the ATP-binding pocket of the enzyme.

Modulation of Histone Deacetylases (HDACs)

A significant area of investigation for compounds structurally related to 4-propoxy-N-quinolin-8-ylbenzamide is their ability to inhibit histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. nih.gov Inhibition of HDACs can restore the expression of tumor suppressor genes.

Novel 4-oxoquinazoline-based N-hydroxypropenamides, which share structural similarities with the quinoline portion of 4-propoxy-N-quinolin-8-ylbenzamide, have demonstrated potent HDAC inhibitory activity. nih.gov The table below summarizes the inhibitory concentrations (IC50) of some of these derivatives against total HDACs and the specific HDAC6 isoform.

| Compound Code | HDAC (HeLa extract) Inhibition (IC50, µM) | HDAC6 Inhibition (IC50, µM) |

| 10e | 0.247 | 0.040 |

| 10f | 0.163 | 0.025 |

| 10g | 0.124 | 0.012 |

| 10h | 0.098 | 0.018 |

| 10i | 0.085 | 0.015 |

| 10j | 0.072 | 0.022 |

| 10l | 0.044 | Not Reported |

| 10m | 0.041 | Not Reported |

| SAHA | 0.115 | Not Reported |

Data sourced from a study on novel 4-oxoquinazoline-based N-hydroxypropenamides. nih.gov

These findings indicate that derivatives with similar core structures can act as pan-HDAC inhibitors, with some showing a degree of selectivity for certain isoforms like HDAC6. nih.gov

Inhibition of Efflux Pumps (e.g., P-glycoprotein in Multidrug Resistance)

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump drugs out of cancer cells. nih.govresearchgate.net The ability to inhibit these efflux pumps can restore the efficacy of anticancer drugs.

Benzquinamide, a compound with a benzamide moiety, has been shown to inhibit P-gp mediated drug efflux and enhance the cytotoxicity of anticancer agents in multidrug-resistant cells. nih.gov This suggests that the benzamide structure within 4-propoxy-N-quinolin-8-ylbenzamide could contribute to overcoming MDR by a similar mechanism. The inhibition of P-gp can occur through several mechanisms, including competitive or non-competitive blocking of the drug binding site or interference with the ATP hydrolysis that fuels the pump. researchgate.net

Other Enzyme Targets

The chemical architecture of 4-propoxy-N-quinolin-8-ylbenzamide suggests potential interactions with other enzyme systems.

Topoisomerases: These enzymes are crucial for managing DNA topology during replication and transcription. Quinolone-based compounds have been developed as topoisomerase inhibitors, inducing DNA strand breaks and leading to cell death. nih.gov

Tubulin Polymerization: The quinoline ring is a feature of some compounds that interfere with microtubule dynamics by inhibiting tubulin polymerization, a validated anticancer strategy.

Dihydroorotate Dehydrogenase (DHODH): This enzyme is involved in pyrimidine (B1678525) biosynthesis. Some quinoline derivatives have been explored as DHODH inhibitors.

Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP): Certain benzamide-containing compounds have been investigated for their ability to inhibit this phosphatase, which is implicated in various signaling pathways.

Interactions with Nucleic Acids (e.g., DNA Intercalation)

Cellular Pathway Perturbations

The inhibition of key enzymes and potential interactions with DNA by 4-propoxy-N-quinolin-8-ylbenzamide and its derivatives can lead to significant disruptions in various cellular pathways. By targeting protein kinases, these compounds can interfere with critical signaling cascades that control cell growth, proliferation, and survival, such as the MAPK/ERK and PI3K/Akt pathways. The modulation of HDACs can lead to widespread changes in gene expression, reactivating silenced tumor suppressor genes and inducing cell cycle arrest and apoptosis. Furthermore, the inhibition of P-glycoprotein can alter cellular pharmacokinetics, increasing the intracellular concentration and efficacy of co-administered chemotherapeutic agents. The cumulative effect of these molecular interactions is the perturbation of the cellular machinery, tipping the balance towards cell death in pathological conditions.

Regulation of Cell Proliferation and Apoptosis

No specific studies were found that investigated the effects of 4-propoxy-N-quinolin-8-ylbenzamide on the regulation of cell proliferation or the induction of apoptosis.

Impact on Cell Cycle Progression

There is no available information detailing how 4-propoxy-N-quinolin-8-ylbenzamide might influence the progression of the cell cycle in any cell type.

Inhibition of Angiogenesis and Metastasis

Research into the potential anti-angiogenic or anti-metastatic properties of 4-propoxy-N-quinolin-8-ylbenzamide has not been published in the available scientific literature.

Ligand-Receptor Binding Dynamics and Allosteric Modulation

No data is available to characterize the binding of 4-propoxy-N-quinolin-8-ylbenzamide to any specific biological receptor, nor is there any information regarding its potential as an allosteric modulator.

Computational Chemistry and Cheminformatics in the Design and Analysis of 4 Propoxy N Quinolin 8 Ylbenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

For 4-propoxy-N-quinolin-8-ylbenzamide, an FMO analysis would identify the regions of the molecule most likely to be involved in nucleophilic and electrophilic interactions. This information is crucial for predicting its metabolic fate and potential interactions with biological macromolecules.

Hypothetical Frontier Molecular Orbital Data for 4-propoxy-N-quinolin-8-ylbenzamide

| Molecular Orbital | Energy (eV) | Description |

| HOMO | - | Highest Occupied Molecular Orbital |

| LUMO | - | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | - | Energy difference between HOMO and LUMO |

Note: The above table is for illustrative purposes. Specific data for 4-propoxy-N-quinolin-8-ylbenzamide is not currently available.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. It is generated by calculating the electrostatic potential at various points on the electron density surface. Red regions on an ESP map indicate areas of negative potential, which are prone to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack.

For 4-propoxy-N-quinolin-8-ylbenzamide, an ESP map would highlight the electronegative and electropositive regions, providing insights into its non-covalent interaction capabilities, such as hydrogen bonding and electrostatic interactions, which are critical for its binding to a biological target.

Molecular Docking Simulations to Predict Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein (receptor). This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For 4-propoxy-N-quinolin-8-ylbenzamide, molecular docking simulations would be employed to predict its binding pose within the active site of a specific target protein. The simulation would also provide a binding affinity score, which estimates the strength of the interaction. However, specific molecular docking studies for 4-propoxy-N-quinolin-8-ylbenzamide against a defined target are not publicly documented.

Validation of Docking Protocols against Known Ligand-Target Complexes

Before performing docking simulations for a novel compound, it is essential to validate the docking protocol. This is typically done by redocking a known ligand into the active site of its co-crystallized protein structure. A successful validation is achieved if the docking protocol can accurately reproduce the experimentally determined binding pose of the known ligand, usually with a root-mean-square deviation (RMSD) of less than 2 Å.

Prediction of Binding Poses within Active Sites

Once the docking protocol is validated, it can be used to predict the binding pose of 4-propoxy-N-quinolin-8-ylbenzamide within the active site of a target protein. The simulation would generate multiple possible binding poses, which are then ranked based on a scoring function that estimates the binding free energy. The top-ranked poses represent the most likely binding modes.

Hypothetical Molecular Docking Results for 4-propoxy-N-quinolin-8-ylbenzamide

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Target X | - | - |

| Target Y | - | - |

Note: This table is illustrative. Specific docking results for 4-propoxy-N-quinolin-8-ylbenzamide are not available.

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and the characterization of the conformational changes that may occur upon binding.

For a complex of 4-propoxy-N-quinolin-8-ylbenzamide and its target protein, an MD simulation would reveal the stability of the predicted binding pose obtained from molecular docking. It would also provide information on the flexibility of the ligand and the protein's active site residues, offering a more realistic representation of the binding event. Specific molecular dynamics simulation studies for 4-propoxy-N-quinolin-8-ylbenzamide are not found in the available literature.

Analysis of Protein-Ligand Interactions over Time

Molecular dynamics (MD) simulations are a primary tool for analyzing the stability and dynamics of a ligand bound to its protein target over time. This computational method simulates the movement of atoms and molecules to observe how the binding pose of a compound, such as 4-propoxy-N-quinolin-8-ylbenzamide, evolves. Key interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic contacts, can be monitored to assess the stability of the complex. However, specific MD simulation studies detailing the interaction of 4-propoxy-N-quinolin-8-ylbenzamide with a biological target have not been reported in the available scientific literature. Such a study would be crucial for understanding the compound's mechanism of action at an atomic level.

Free Energy Calculations for Binding Affinity Prediction

Predicting the binding affinity between a ligand and its target protein is a central goal of computational chemistry. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to calculate the free energy of binding. These calculations can provide a quantitative estimate of how strongly a compound like 4-propoxy-N-quinolin-8-ylbenzamide binds to its receptor, which is critical for lead optimization. Despite the utility of these methods, specific free energy calculation results for the binding of 4-propoxy-N-quinolin-8-ylbenzamide to any protein target are not available in published research.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. These models are used to predict the activity of new, unsynthesized compounds.

QSAR models can be developed in two (2D) or three (3D) dimensions. 2D-QSAR models use descriptors based on the 2D structure of a molecule (e.g., molecular weight, logP, topological indices), while 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use information from the 3D conformation of molecules. These models are invaluable for understanding which structural features are important for the efficacy of a chemical series. For a series of analogs of 4-propoxy-N-quinolin-8-ylbenzamide, QSAR could guide the design of more potent compounds. However, there are no publicly documented 2D or 3D QSAR models developed specifically for 4-propoxy-N-quinolin-8-ylbenzamide and its derivatives.

Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to interact with a specific target receptor. A pharmacophore model derived from an active compound like 4-propoxy-N-quinolin-8-ylbenzamide could serve as a 3D query to screen large chemical libraries for novel, structurally diverse compounds with the potential for similar biological activity. At present, no specific pharmacophore models based on 4-propoxy-N-quinolin-8-ylbenzamide have been published.

Virtual Screening and Library Design for Novel 4-propoxy-N-quinolin-8-ylbenzamide Analogs

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This can be done using the structure of the target protein (structure-based virtual screening) or the structure of a known active ligand (ligand-based virtual screening). A validated pharmacophore model or the docking pose of 4-propoxy-N-quinolin-8-ylbenzamide could be used to screen for novel analogs. This process accelerates the discovery of new lead compounds. There is currently no information in the scientific literature describing virtual screening campaigns or the design of focused chemical libraries based on the 4-propoxy-N-quinolin-8-ylbenzamide scaffold.

Preclinical Biological Evaluation and Mechanistic Studies of 4 Propoxy N Quinolin 8 Ylbenzamide Derivatives

In Vitro Efficacy Assessment

The in vitro evaluation of N-quinolin-8-ylbenzamide derivatives has explored their potential across various therapeutic areas, including cancer and infectious diseases. These studies are crucial for identifying lead compounds and understanding their mechanisms of action at a cellular level.

Antiproliferative Activity against Specific Cancer Cell Lines

Derivatives of the quinoline (B57606) and quinoxaline (B1680401) scaffold have demonstrated significant antiproliferative effects against a range of human cancer cell lines. For instance, a series of novel N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides were tested against prostate (PC-3), cervical (HeLa), colon (HCT-116), and breast (MCF-7) cancer cell lines, showing a broad spectrum of activity. mdpi.com One derivative, compound 6k , exhibited potent activity comparable to the standard chemotherapeutic agent doxorubicin. mdpi.com

Similarly, N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides have been developed as PI3K/mTOR dual inhibitors. Compound 17e from this series showed high potency against the PC-3 prostate cancer cell line with an IC₅₀ value of 80 nM. nih.gov Another study on 4-(4-aminopyrazolo[1,5-a] nih.govnih.govresearchgate.nettriazin-8-yl)benzamides, which are TTK inhibitors, found strong antiproliferative activity in HCT116 colon cancer cells, with GI₅₀ values below 15 nM. nih.gov

The antiproliferative potential of various quinoline and benzamide (B126) derivatives is summarized in the table below.

| Compound Class/Derivative | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|

| N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide (6k) | MCF-7 (Breast) | 6.93 ± 0.4 µM | mdpi.com |

| N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide (6k) | HCT-116 (Colon) | 10.88 ± 0.8 µM | mdpi.com |

| N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide (6k) | HeLa (Cervical) | 12.17 ± 0.9 µM | mdpi.com |

| N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamide (17e) | PC-3 (Prostate) | 80 nM | nih.gov |

| 4-(4-aminopyrazolo[1,5-a] nih.govnih.govresearchgate.nettriazin-8-yl)benzamide | HCT116 (Colon) | <15 nM | nih.gov |

| N-(thiophen-2-yl) benzamide derivative (b47) | BRAFV600E | 0.63 µM | nih.gov |

| N-(thiophen-2-yl) benzamide derivative (b40) | BRAFV600E | 0.77 µM | nih.gov |

Enzyme Inhibition Assays and IC50/Ki Determination

The mechanism of action for many quinoline-based compounds involves the inhibition of specific enzymes crucial for cell survival and proliferation. A series of N-(quinolin-8-yl)benzenesulfonamides were identified as potent suppressors of the NF-κB signaling pathway, with potencies in cell-based assays as low as 0.6 µM. nih.gov This pathway is a key regulator of immune and inflammatory responses and is often dysregulated in cancers like diffuse large B-cell lymphoma (DLBCL). nih.gov

In other research, N-((8-hydroxy-5-substituted-quinolin-7-yl)(phenyl)methyl)-2-phenyloxy/amino-acetamide derivatives were developed as inhibitors of ADAMTS-5 (Aggrecanase-2), an enzyme implicated in osteoarthritis. Several compounds in this series demonstrated sub-micromolar potency against ADAMTS-5. nih.gov Furthermore, N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides were synthesized as dual inhibitors of PI3K and mTOR, with compound 17e potently inhibiting Class I PI3Ks and mTOR at low nanomolar concentrations. nih.gov A novel class of 4-(4-aminopyrazolo[1,5-a] nih.govnih.govresearchgate.nettriazin-8-yl)benzamides showed exceptional potency as TTK kinase inhibitors, with Kᵢ values as low as 0.8 nM. nih.gov

| Compound Class/Derivative | Target Enzyme/Pathway | Activity (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|

| N-(quinolin-8-yl)benzenesulfonamide | NF-κB Pathway | 0.6 µM (EC₅₀) | nih.gov |

| N-((8-hydroxy-quinolin-7-yl)(phenyl)methyl)-2-phenyloxy-acetamide | ADAMTS-5 | Sub-µM IC₅₀ | nih.gov |

| N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamide (17e) | PI3Kα | 1 nM (IC₅₀) | nih.gov |

| N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamide (17e) | mTOR | 16 nM (IC₅₀) | nih.gov |

| 4-(4-aminopyrazolo[1,5-a] nih.govnih.govresearchgate.nettriazin-8-yl)benzamide | TTK Kinase | 0.8 nM (Kᵢ) | nih.gov |

| N-(thiophen-2-yl) benzamide derivative (b47) | BRAFV600E | 0.63 µM (IC₅₀) | nih.gov |

Target Selectivity Profiling against Related Kinases/Enzymes

Selectivity is a critical parameter in drug development to minimize off-target effects. Kinase inhibitor profiling is often performed to assess a compound's specificity. For example, N-(thiophen-2-yl) benzamide derivatives identified as BRAFV600E inhibitors were cross-screened against a panel of 16 other kinases to confirm their selectivity. nih.gov

The N-((8-hydroxy-5-substituted-quinolin-7-yl)(phenyl)methyl)-2-phenyloxy/amino-acetamide series showed good selectivity for ADAMTS-5 over related metalloproteases like ADAMTS-4, MMP-13, and MMP-12. nih.gov Similarly, the 4-(4-aminopyrazolo[1,5-a] nih.govnih.govresearchgate.nettriazin-8-yl)benzamides developed as TTK inhibitors demonstrated exceptional kinase selectivity. nih.gov This high selectivity is attributed to optimal hydrogen bonding and hydrophobic interactions within the kinase's active site. nih.gov The N-quinoline-benzenesulfonamide (NQBS) scaffold has been identified as a potent and specific inhibitor of NF-κB translocation, supporting its development for diseases with dysregulated NF-κB activity. nih.gov

Antimicrobial Activity (e.g., Antibacterial, Antifungal, Antimalarial)

The quinoline scaffold is a well-established pharmacophore in antimicrobial agents. nih.govmdpi.com Studies on hybrid quinoline-sulfonamide metal complexes have revealed promising antimicrobial properties. A cadmium(II) complex of 4-chloro-N-(quinolin-8-yl)benzenesulfonamide displayed excellent activity against the bacterium Staphylococcus aureus and the fungus Candida albicans, with minimum inhibitory concentrations (MIC) of 19.04 × 10⁻⁵ mg/mL for both. nih.gov It also showed very good activity against Escherichia coli. nih.gov

Other research has focused on synthesizing novel quinoline derivatives to combat urinary tract infections and mycobacterial infections. mdpi.comnih.gov A series of 8-fluoro-2-methylquinoline (B1339794) derivatives showed good antibacterial activity against Proteus mirabilis (MIC 31.25-62.5 μM) and good antifungal activity against Aspergillus niger. nih.gov These findings highlight the versatility of the quinoline core in developing new antimicrobial agents.

| Compound Class/Derivative | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| 4-chloro-N-(quinolin-8-yl)benzenesulfonamide Cadmium(II) complex | Staphylococcus aureus | 19.04 × 10⁻⁵ mg/mL | nih.gov |

| 4-chloro-N-(quinolin-8-yl)benzenesulfonamide Cadmium(II) complex | Escherichia coli | 609 × 10⁻⁵ mg/mL | nih.gov |

| 4-chloro-N-(quinolin-8-yl)benzenesulfonamide Cadmium(II) complex | Candida albicans | 19.04 × 10⁻⁵ mg/mL | nih.gov |

| 8-fluoro-2-methylquinoline derivative (9a) | Bacillus subtilis | 31.25 µM | nih.gov |

| 8-fluoro-2-methylquinoline derivatives (9a-e, 9h) | Proteus mirabilis | 31.25-62.5 µM | nih.gov |

In Vivo Preclinical Efficacy Models

Following promising in vitro results, lead compounds are advanced to in vivo models to assess their efficacy and therapeutic potential in a whole-organism context.

Xenograft Models for Antitumor Activity

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard for evaluating the in vivo antitumor activity of new chemical entities. N-quinoline-benzenesulfonamide (NQBS) derivatives, which potently inhibit NF-κB activity in vitro, have been tested in severe combined immunodeficiency (SCID) mouse xenograft models of diffuse large B-cell lymphoma (DLBCL). nih.gov

In these studies, mice bearing tumors from either germinal center B-cell-like (GCB) or activated B-cell-like (ABC) DLBCL cell lines were treated with the NQBS analog CU-O42 . nih.gov The compound potently inhibited lymphoma growth in both types of xenografts. nih.gov Notably, a survival advantage was observed in the mice with ABC-type xenografts, which aligns with the hypothesis that ABC-DLBCL is more dependent on the NF-κB pathway. nih.gov These in vivo efficacy data provide strong support for the further development of this class of compounds for clinical trials. nih.gov

Infectious Disease Models

There is no available information on the evaluation of 4-propoxy-N-quinolin-8-ylbenzamide or its derivatives in any infectious disease models.

Pharmacodynamic Marker Analysis in Animal Studies

No studies have been published that identify or analyze pharmacodynamic markers in animal models following treatment with 4-propoxy-N-quinolin-8-ylbenzamide.

Mechanistic Elucidation in Biological Systems

Protein Expression and Phosphorylation Analysis

There is a lack of data concerning the effects of 4-propoxy-N-quinolin-8-ylbenzamide on protein expression or phosphorylation in any biological system.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

No published research has utilized flow cytometry to analyze the effects of 4-propoxy-N-quinolin-8-ylbenzamide on cell cycle progression or the induction of apoptosis.

Transcriptomic and Proteomic Profiling in Response to Treatment

There are no available transcriptomic or proteomic profiles of biological systems treated with 4-propoxy-N-quinolin-8-ylbenzamide.

Future Directions and Emerging Trends in 4 Propoxy N Quinolin 8 Ylbenzamide Research

Development of Novel Prodrug Strategies

The efficacy of a therapeutic agent is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at an optimal concentration. Prodrug design is a sophisticated strategy to overcome pharmacokinetic limitations such as poor solubility, instability, or non-specific toxicity. For quinoline (B57606) derivatives like 4-propoxy-N-quinolin-8-ylbenzamide, several innovative prodrug approaches are being explored.

One promising strategy involves the use of N-alkoxyquinoline derivatives. These compounds can be designed to release the active quinoline-based drug upon a specific trigger, such as one-electron reduction in hypoxic environments characteristic of solid tumors. rsc.org This approach offers the potential for targeted drug release, minimizing systemic exposure and associated side effects.

Table 1: Potential Prodrug Strategies for 4-propoxy-N-quinolin-8-ylbenzamide

| Prodrug Strategy | Triggering Mechanism | Potential Advantage |

| N-alkoxy derivatization | One-electron reduction | Targeted release in hypoxic tissues |

| Ester or amide linkage | Enzymatic cleavage | Improved bioavailability and solubility |

| Phosphate esters | Phosphatase activity | Enhanced water solubility |

Exploration of Synergistic Combinations with Existing Therapies

The complexity of many diseases, particularly cancer, often necessitates a multi-pronged therapeutic approach. Combination therapy, the use of two or more drugs, can lead to synergistic effects where the combined therapeutic outcome is greater than the sum of the individual effects. plos.orgnih.gov The goal is to enhance efficacy, reduce the likelihood of drug resistance, and potentially lower the required doses of individual agents, thereby minimizing toxicity. nih.govnih.gov

For 4-propoxy-N-quinolin-8-ylbenzamide, exploring synergistic combinations with established chemotherapeutic agents or targeted therapies is a logical and promising research direction. The diverse biological activities reported for quinoline derivatives, including anticancer and anti-inflammatory effects, suggest multiple pathways through which synergy could be achieved. orientjchem.orgbenthamscience.comnih.gov For instance, if 4-propoxy-N-quinolin-8-ylbenzamide inhibits a key signaling pathway in cancer cells, combining it with a drug that targets a different, complementary pathway could lead to a more profound and durable anti-tumor response. nih.gov Identifying these synergistic pairs through high-throughput screening and network-based analysis is a key area of future investigation. plos.org

Integration of Artificial Intelligence and Machine Learning in Drug Design

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. springernature.comresearchgate.netnih.gov These powerful computational tools can analyze vast datasets to identify novel drug targets, predict the biological activity of compounds, and optimize their pharmacokinetic properties. nih.govoncodesign-services.com

In the context of 4-propoxy-N-quinolin-8-ylbenzamide, AI and ML can be leveraged in several ways:

De Novo Design: Generative AI models can design novel quinoline derivatives with enhanced potency and selectivity. springernature.comnih.gov

Virtual Screening: ML algorithms can screen large virtual libraries of compounds to identify those most likely to interact with a specific biological target. researchgate.netnih.gov

ADMET Prediction: AI can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogs of 4-propoxy-N-quinolin-8-ylbenzamide, accelerating the selection of promising drug candidates. nih.gov

By integrating AI and ML into the research pipeline, the design and optimization of 4-propoxy-N-quinolin-8-ylbenzamide and its derivatives can be significantly accelerated, reducing the time and cost associated with bringing a new drug to market. oncodesign-services.com

Targeting Drug-Resistant Pathogens and Cancer Cell Lines

The emergence of drug resistance is a major global health challenge. Both infectious pathogens and cancer cells can evolve mechanisms to evade the effects of therapeutic agents, rendering treatments ineffective. Quinoline derivatives have historically played a crucial role in combating infectious diseases, and there is ongoing research into their potential to overcome resistance mechanisms. jneonatalsurg.com

Future research on 4-propoxy-N-quinolin-8-ylbenzamide should focus on its activity against drug-resistant strains of bacteria, fungi, and parasites. Similarly, its efficacy against cancer cell lines that have developed resistance to standard chemotherapies is a critical area of investigation. nih.gov Studies could explore whether 4-propoxy-N-quinolin-8-ylbenzamide can inhibit efflux pumps, interfere with DNA repair mechanisms, or modulate signaling pathways that contribute to resistance. nih.gov Identifying the specific molecular targets of 4-propoxy-N-quinolin-8-ylbenzamide in these resistant cells will be key to understanding its mechanism of action and developing it as a tool to combat this growing threat.

Translational Research Prospects and Bridging In Vitro to In Vivo Findings

The ultimate goal of preclinical research is to translate promising laboratory findings into effective clinical therapies. This transition from in vitro (cell-based) to in vivo (animal model) studies is a critical and often challenging step in the drug development process.

For 4-propoxy-N-quinolin-8-ylbenzamide, future translational research will involve:

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Establishing a clear relationship between the drug's concentration in the body and its therapeutic effect is essential for determining appropriate dosing regimens.

Efficacy in Animal Models: Demonstrating the therapeutic efficacy of 4-propoxy-N-quinolin-8-ylbenzamide in relevant animal models of disease is a prerequisite for advancing to human clinical trials.

Biomarker Development: Identifying biomarkers that can predict which patients are most likely to respond to treatment with 4-propoxy-N-quinolin-8-ylbenzamide would enable a more personalized and effective therapeutic approach.

Successfully bridging the gap between in vitro and in vivo findings will be paramount in realizing the clinical potential of 4-propoxy-N-quinolin-8-ylbenzamide and other promising quinoline derivatives.

Q & A

Q. What experimental strategies mitigate discrepancies in reported biological activity data for quinolin-8-ylbenzamide derivatives?

- Methodological Answer : Contradictions in cytotoxicity or enzyme inhibition data should be addressed via: (i) Replication under standardized conditions (e.g., fixed cell lines, solvent controls). (ii) Multivariate statistical analysis (e.g., ANOVA) to isolate confounding variables. (iii) Comparative assays using structurally validated analogs to confirm structure-activity relationships (SAR) .

Q. How can researchers design SAR studies to explore the pharmacological potential of 4-propoxy-N-quinolin-8-ylbenzamide?

- Methodological Answer : Synthesize derivatives with modifications to the propoxy chain (e.g., varying alkyl lengths) or quinoline substituents (e.g., halogenation). Test these analogs in in vitro assays (e.g., kinase inhibition, antimicrobial activity) using dose-response curves (IC₅₀/EC₅₀ calculations). Molecular docking simulations (e.g., AutoDock Vina) can predict target binding modes .

Q. What analytical approaches validate the purity of 4-propoxy-N-quinolin-8-ylbenzamide in the absence of commercial reference standards?

- Methodological Answer : Combine thin-layer chromatography (TLC) with dual-wavelength UV detection to monitor reaction progress. High-performance liquid chromatography (HPLC) using a C18 column and gradient elution (acetonitrile/water) can quantify impurities. Differential scanning calorimetry (DSC) detects polymorphic contaminants .

Data Analysis and Reporting

Q. How should researchers report numerical data for 4-propoxy-N-quinolin-8-ylbenzamide to ensure reproducibility?

- Methodological Answer : Adopt scientific notation for concentrations (e.g., 2.3 × 10⁻⁴ mM) and use leading zeros for decimals (e.g., 0.15 mm). Structural descriptors (e.g., torsion angles) must include standard deviations. For reproducibility, document NMR solvent, spectrometer frequency, and crystallographic refinement software versions .

Q. What strategies address incomplete ecological or toxicological data for novel quinolin-8-ylbenzamide analogs?

- Methodological Answer : Apply the precautionary principle: assume high bioaccumulation potential (logP >3.5) and design biodegradation assays (e.g., OECD 301F). Use in silico tools (e.g., ECOSAR) to predict acute toxicity, prioritizing compounds with low fish/chronic toxicity thresholds .

Experimental Design

Q. How can researchers optimize reaction conditions for synthesizing 4-propoxy-N-quinolin-8-ylbenzamide derivatives under inert atmospheres?

- Methodological Answer : Use Schlenk lines or gloveboxes to exclude oxygen/moisture. Monitor reaction progress via TLC and quench aliquots in degassed solvents. For air-sensitive intermediates, employ syringe techniques under nitrogen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.